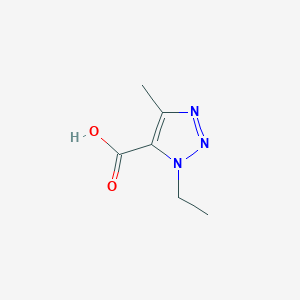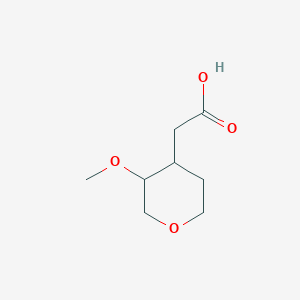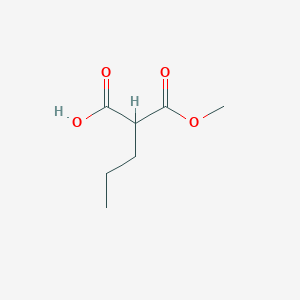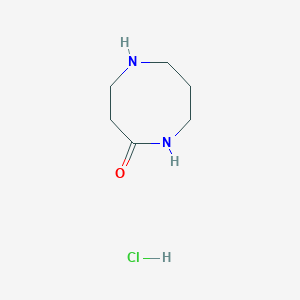
4,4-Difluoro-2-phenylbutanoic acid
説明
“4,4-Difluoro-2-phenylbutanoic acid” is a chemical compound with the CAS Number: 862458-16-0 . It is a derivative of butyric acid and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “this compound” is based on structures generated from information available in ECHA’s databases . The InChI Code for this compound is 1S/C10H10F2O2/c11-10(12)8(6-9(13)14)7-4-2-1-3-5-7/h1-5,8,10H,6H2,(H,13,14) .
科学的研究の応用
Synthesis Applications
Chemical Synthesis : 4,4-Difluoro-2-phenylbutanoic acid has been involved in the synthesis of complex organic compounds. For example, it was used in an attempt to synthesize 4-[4′-bis(2″-chloroethyl)aminophenyl]-4,4-difluorobutanoic acid, a compound related to chlorambucil, an anticancer drug. However, the synthesis was not fully completed due to the instability of intermediates (Buss, Coe, & Tatlow, 1997).
Asymmetric Hydrogenation : The compound has been used in the context of asymmetric hydrogenation, a key method in organic synthesis. In research, (E)-2-oxo-4-arylbut-3-enoic acids were hydrogenated to yield 2-hydroxy-4-arylbutanoic acids with significant enantioselectivity, demonstrating its potential in synthesizing chiral molecules for pharmaceuticals (Zhu, Meng, Fan, Xie, & Zhang, 2010).
Material Science and Chemistry
Molecular Structure Analysis : The compound has been used in the study of molecular structures and complexes. For example, it was synthesized as a byproduct in an attempt to create hexanetetrone derivatives and used to form novel copper (II) nitrate complexes, which were analyzed for their molecular and crystal structure (Landry, Turnbull, & Twamley, 2007).
Quantum Chemical Computations and Molecular Docking : this compound was studied in quantum chemical computations and molecular docking experiments. These studies are crucial for understanding the properties of the molecule, such as its vibrational spectra, UV-visible range, and nonlinear optical properties, which can have applications in various fields like materials science and drug discovery (Charanya, Sampathkrishnan, & Balamurugan, 2020).
Biomedical Research
Molecular Docking for Drug Identification : In biomedical research, molecular docking studies have been conducted with derivatives of this compound to identify potential drug candidates. Such studies are instrumental in predicting how different molecules might interact with biological targets, aiding in the discovery of new pharmaceuticals (Raajaraman, Sheela, & Muthu, 2019).
Tetrazole-Containing Derivatives : The reactivity of this compound has been exploited to prepare tetrazole-containing derivatives. These derivatives have potential applications in pharmaceutical chemistry due to their structural properties (Putis, Shuvalova, & Ostrovskii, 2008).
Environmental and Analytical Applications
Electrolyte Additives in Lithium Ion Batteries : Derivatives of this compound have been investigated as electrolyte additives in lithium-ion batteries. These studies explore the potential of these compounds in improving the efficiency and lifespan of batteries, which is critical for advancing energy storage technology (Kubota, Ihara, Katayama, Nakai, & Ichikawa, 2012).
Analytical Studies in Chemistry : The acid and its derivatives have been used in various analytical studies. For example, investigations into the kinetics of oxidation of similar compounds by permanganate in buffer media contribute to our understanding of chemical reactions and processes, which can have implications in fields like environmental chemistry and process engineering (Sikkandar, Ahamed, & Kannan, 1999).
特性
IUPAC Name |
4,4-difluoro-2-phenylbutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c11-9(12)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8-9H,6H2,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHHJOFMVWMGXNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(F)F)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1375474-59-1 | |
| Record name | 4,4-difluoro-2-phenylbutanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(piperazin-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide dihydrochloride](/img/structure/B3377933.png)




![Tert-butyl 4-methyl-1,4,9-triazaspiro[5.5]undecane-1-carboxylate](/img/structure/B3377964.png)





![3-Methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3378035.png)
![4-Fluorobenzo[b]thiophene-7-carboxylic acid](/img/structure/B3378040.png)
